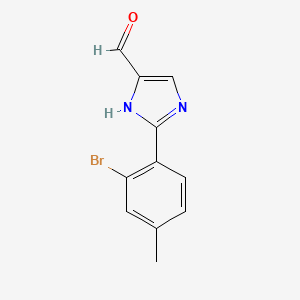
2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde
説明
2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features a brominated phenyl group attached to an imidazole ring with an aldehyde functional group
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
2-(2-bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C11H9BrN2O/c1-7-2-3-9(10(12)4-7)11-13-5-8(6-15)14-11/h2-6H,1H3,(H,13,14) |
InChIキー |
JMVUKBJJUHFPPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC=C(N2)C=O)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the bromination of 4-methylphenol followed by subsequent reactions to introduce the imidazole and aldehyde groups. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.
Major Products
Oxidation: 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carboxylic acid.
Reduction: 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-methanol.
Substitution: Products depend on the nucleophile used, such as 2-(2-Azido-4-methylphenyl)-1H-imidazole-5-carbaldehyde.
科学的研究の応用
2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the imidazole ring can enhance its binding affinity and specificity towards certain targets.
類似化合物との比較
Similar Compounds
2-Bromo-4-methylphenol: A precursor in the synthesis of 2-(2-Bromo-4-methylphenyl)-1H-imidazole-5-carbaldehyde.
2-Bromo-4’-methylpropiophenone: Another brominated compound with different functional groups and applications.
Uniqueness
This compound is unique due to the combination of its brominated phenyl group, imidazole ring, and aldehyde functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


